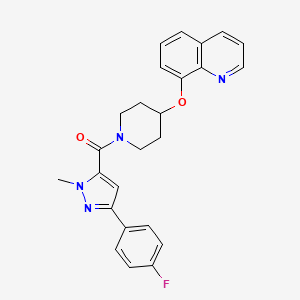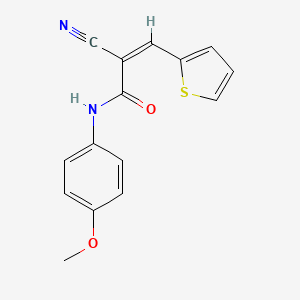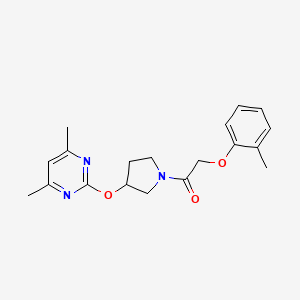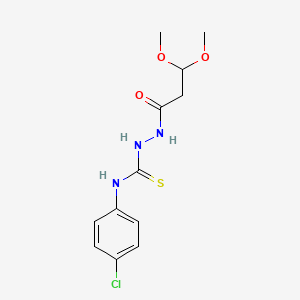![molecular formula C21H16N2O2 B2371898 2-[(1-苯基吡唑-3-基)甲氧基]萘-1-甲醛 CAS No. 1375234-59-5](/img/structure/B2371898.png)
2-[(1-苯基吡唑-3-基)甲氧基]萘-1-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(1-Phenylpyrazol-3-yl)methoxy]naphthalene-1-carbaldehyde is a complex organic compound that features a naphthalene ring substituted with a phenylpyrazole moiety. This compound is known for its versatile applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structure allows it to participate in various chemical reactions, making it a valuable compound for synthetic and industrial purposes.
科学研究应用
2-[(1-Phenylpyrazol-3-yl)methoxy]naphthalene-1-carbaldehyde is utilized in several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Employed in the development of new materials and chemical processes
作用机制
Target of Action
aureus topoisomerase IV enzyme . These targets play crucial roles in various biological processes, including DNA replication and cell division .
Mode of Action
Similar compounds have been shown to interact with their targets through a variety of mechanisms, including inhibition of enzyme activity . The compound may bind to its target, altering its structure or function, and leading to changes in downstream biological processes .
Biochemical Pathways
Similar compounds have been found to affect various pathways, including those involved in microbial growth and proliferation . The compound’s action on its targets can lead to downstream effects on these pathways, potentially leading to the observed biological effects .
Result of Action
Similar compounds have been found to exhibit antimicrobial and antioxidant activity . These effects are likely the result of the compound’s interaction with its targets and its impact on various biochemical pathways .
生化分析
Biochemical Properties
The biochemical properties of 2-[(1-Phenylpyrazol-3-yl)methoxy]naphthalene-1-carbaldehyde are not fully understood due to the complexity of its structure. It is known that compounds with similar structures, such as benzylic halides, typically react via an SN2 pathway . This suggests that 2-[(1-Phenylpyrazol-3-yl)methoxy]naphthalene-1-carbaldehyde may interact with enzymes, proteins, and other biomolecules in a similar manner .
Molecular Mechanism
The molecular mechanism of action of 2-[(1-Phenylpyrazol-3-yl)methoxy]naphthalene-1-carbaldehyde is not well understood. It is known that similar compounds, such as benzylic halides, can undergo free radical reactions . This suggests that 2-[(1-Phenylpyrazol-3-yl)methoxy]naphthalene-1-carbaldehyde may exert its effects at the molecular level through similar mechanisms .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Phenylpyrazol-3-yl)methoxy]naphthalene-1-carbaldehyde typically involves the reaction of 1-phenylpyrazole with naphthalene-1-carbaldehyde under specific conditions. The reaction is often carried out in the presence of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
化学反应分析
Types of Reactions
2-[(1-Phenylpyrazol-3-yl)methoxy]naphthalene-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The phenylpyrazole moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Formation of 2-[(1-Phenylpyrazol-3-yl)methoxy]naphthalene-1-carboxylic acid.
Reduction: Formation of 2-[(1-Phenylpyrazol-3-yl)methoxy]naphthalene-1-methanol.
Substitution: Various substituted derivatives depending on the electrophile used.
相似化合物的比较
Similar Compounds
- 2-[(1-Phenylpyrazol-3-yl)methoxy]benzaldehyde
- 2-[(1-Phenylpyrazol-3-yl)methoxy]anthracene-1-carbaldehyde
- 2-[(1-Phenylpyrazol-3-yl)methoxy]phenanthrene-1-carbaldehyde
Uniqueness
2-[(1-Phenylpyrazol-3-yl)methoxy]naphthalene-1-carbaldehyde stands out due to its naphthalene backbone, which imparts unique electronic and steric properties.
属性
IUPAC Name |
2-[(1-phenylpyrazol-3-yl)methoxy]naphthalene-1-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N2O2/c24-14-20-19-9-5-4-6-16(19)10-11-21(20)25-15-17-12-13-23(22-17)18-7-2-1-3-8-18/h1-14H,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQSKTNJBLQNOKQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=N2)COC3=C(C4=CC=CC=C4C=C3)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![9-(furan-2-ylmethyl)-2-methyl-3-phenyl-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2371816.png)

![4-bromo-2-[2-(4-chlorophenyl)-2-(methoxyimino)ethyl]-5-(1-pyrrolidinyl)-3(2H)-pyridazinone](/img/structure/B2371818.png)
![Methyl (1'S,4R)-spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylate](/img/structure/B2371819.png)

![5-(3-chloro-4-methylphenyl)-1-((2-(4-ethoxyphenyl)-5-methyloxazol-4-yl)methyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2371826.png)


![3-Phenyl-N-[(5-pyrimidin-5-ylpyridin-3-yl)methyl]-2,1-benzoxazole-5-carboxamide](/img/structure/B2371832.png)


![2-{[3-(4-fluorophenyl)-6-methyl-4-oxo-3H,4H,6H,7H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2371836.png)

![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)propanamide](/img/structure/B2371838.png)
